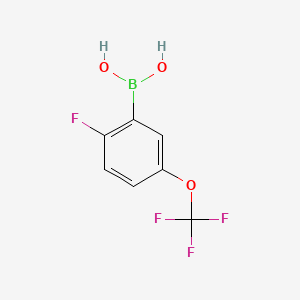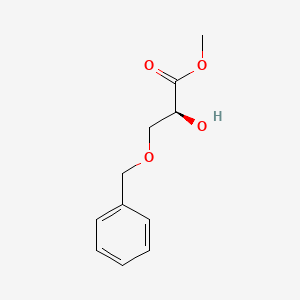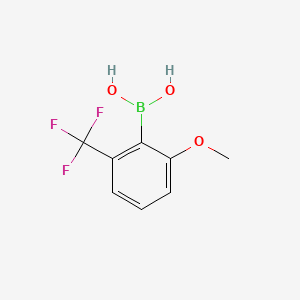
(3-Cloro-5-nitrofenil)metanol
Descripción general
Descripción
(3-Chloro-5-nitrophenyl)methanol: is an organic compound with the molecular formula C(_7)H(_6)ClNO(_3) It is characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a nitro group at the 5-position, and a hydroxymethyl group at the 1-position
Aplicaciones Científicas De Investigación
(3-Chloro-5-nitrophenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and hydroxyl groups. It may also serve as a model compound in biochemical assays.
Medicine: Derivatives of may exhibit biological activity, making them candidates for drug development. Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Chloro-5-nitrophenyl)methanol: can be synthesized through several methods. One common approach involves the nitration of (3-chlorophenyl)methanol to introduce the nitro group at the 5-position. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the starting material.
Another method involves the reduction of (3-chloro-5-nitrobenzaldehyde) using a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). This reduction converts the aldehyde group to a hydroxymethyl group, yielding (3-chloro-5-nitrophenyl)methanol .
Industrial Production Methods
In an industrial setting, the production of (3-chloro-5-nitrophenyl)methanol may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-5-nitrophenyl)methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form or further to using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The nitro group can be reduced to an amino group, forming using reducing agents like hydrogen gas (H(_2)) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), hydrogen gas (H(_2)) with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: ,
Substitution: Various substituted phenylmethanol derivatives
Mecanismo De Acción
The mechanism of action of (3-chloro-5-nitrophenyl)methanol depends on its specific application. In chemical reactions, the compound’s functional groups (chlorine, nitro, and hydroxymethyl) play crucial roles in determining its reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group, which can influence the compound’s reactivity in electrophilic aromatic substitution reactions.
In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the derivatives being studied.
Comparación Con Compuestos Similares
(3-Chloro-5-nitrophenyl)methanol: can be compared with other similar compounds, such as:
(3-Chlorophenyl)methanol: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
(3-Nitrophenyl)methanol: Lacks the chlorine atom, which can affect its reactivity and the types of derivatives that can be synthesized.
(4-Chloro-3-nitrophenyl)methanol: The positions of the chlorine and nitro groups are different, leading to variations in chemical behavior and reactivity.
The uniqueness of (3-chloro-5-nitrophenyl)methanol lies in the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity patterns.
Propiedades
IUPAC Name |
(3-chloro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBQUSJJIYIBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680970 | |
| Record name | (3-Chloro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79944-62-0 | |
| Record name | (3-Chloro-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)


![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)

